molecular formula C14H16N2O B12241128 N-[(oxolan-2-yl)methyl]quinolin-4-amine

N-[(oxolan-2-yl)methyl]quinolin-4-amine

Cat. No.: B12241128
M. Wt: 228.29 g/mol
InChI Key: KVHHCYCIBKJVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(oxolan-2-yl)methyl]quinolin-4-amine is a quinoline derivative featuring a tetrahydrofuran (oxolane) moiety linked via a methylene bridge to the 4-amino position of the quinoline scaffold.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(oxolan-2-ylmethyl)quinolin-4-amine

InChI

InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-8-15-13)16-10-11-4-3-9-17-11/h1-2,5-8,11H,3-4,9-10H2,(H,15,16)

InChI Key

KVHHCYCIBKJVSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=CC=NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(oxolan-2-yl)methyl]quinolin-4-amine typically involves the reaction of quinoline derivatives with oxolane (tetrahydrofuran) derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as transition metals may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(oxolan-2-yl)methyl]quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[(oxolan-2-yl)methyl]quinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(oxolan-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .

Comparison with Similar Compounds

Key Observations :

  • Solubility : The oxolane substituent in the target compound may enhance aqueous solubility compared to bulkier aromatic groups (e.g., benzotriazolyl in or benzoylpiperidinyl in ), as oxygen-containing rings like oxolane improve polarity .
  • Synthetic Accessibility: Yields for quinolin-4-amine derivatives vary significantly with substituent complexity. For example, adamantane-substituted analogs (e.g., Compound 19 in ) achieved 70% yields due to favorable steric and electronic effects, while norbornane derivatives yielded only 11–21% .

Pharmacological and Target-Specific Comparisons

Kinase Inhibition and Anticancer Activity

  • Lapatinib-derived analogs (): Substitution with pyrazinyl groups (e.g., Compounds 9a–10b) improved solubility and retained kinase inhibitory activity. The oxolane group in the target compound may similarly balance lipophilicity and solubility for drug delivery .
  • Imidazo[4,5-c]quinolin-4-amine derivatives (): These compounds demonstrated allosteric modulation of enzymes, with bulky substituents (e.g., adamantane) enhancing target binding. The oxolane group’s smaller size may favor different binding modes .

Structural-Activity Relationship (SAR) Trends

Table 2: SAR Highlights for Quinolin-4-amine Derivatives

Substituent Type Impact on Activity Example Compounds Evidence ID
Oxygen-containing rings (e.g., oxolane) ↑ Solubility, moderate binding affinity Target compound [11], [13]
Aromatic/heteroaromatic (e.g., pyridinyl) ↑ Target specificity (e.g., kinase inhibition) [7], [12]
Bulky aliphatic (e.g., adamantane) ↑ Enzyme binding via steric effects Compounds 19–20 () [1]
Halogenated (e.g., chloro, bromo) ↑ Electrophilicity, antimicrobial activity [9], [12]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.